2-(4-Ethoxyphenyl)piperidine hydrochloride

Beschreibung

Chemical Classification and Nomenclature

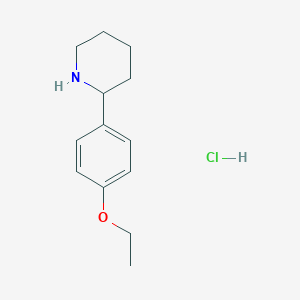

2-(4-Ethoxyphenyl)piperidine hydrochloride is a synthetic organic compound classified as a piperidine derivative. Its molecular structure combines a six-membered piperidine ring with a para-substituted ethoxyphenyl group at the second carbon position. The hydrochloride salt enhances its stability and solubility in polar solvents.

The IUPAC name for the base compound is 2-(4-ethoxyphenyl)piperidine , with the hydrochloride designation indicating the presence of a hydrochloric acid counterion. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClNO |

| CAS Registry Number | 1185298-03-6 |

| SMILES Notation | CCOC1=CC=C(C=C1)C2CCCCN2.Cl |

| Molecular Weight | 241.76 g/mol |

The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring distinguishes it from related derivatives like 2-(4-methoxyphenyl)piperidine. Its classification under the piperidine family links it to broader pharmacological and synthetic chemistry research.

Historical Context in Organic Chemistry Research

The compound emerged in the early 2010s as part of efforts to diversify piperidine-based scaffolds for drug discovery. Early synthetic routes, such as the hydrogenation of 2-(4-ethoxyphenyl)pyridine using triphenylborane and diphenylsilane in toluene, were reported in 2017. Its development coincided with growing interest in substituted piperidines as intermediates for neuroactive agents and enzyme inhibitors.

The creation of this compound reflects advancements in catalytic reduction techniques and regioselective functionalization of aromatic systems. These methods enabled precise control over substitution patterns critical for modulating biological activity.

Structural Significance Among Piperidine Derivatives

The compound’s structure exemplifies how electronic and steric modifications influence piperidine reactivity. The ethoxyphenyl group introduces:

- Electron-donating effects : The ethoxy substituent enhances aryl ring electron density, potentially altering binding affinities in molecular targets.

- Steric bulk : The para-substituted phenyl group projects outward from the piperidine chair conformation, creating distinct spatial interactions compared to meta- or ortho-substituted analogs.

Comparative studies with 4-methoxyphenyl and unsubstituted phenyl derivatives highlight its unique physicochemical properties. For instance, the ethoxy group’s larger size compared to methoxy may improve lipid solubility, impacting pharmacokinetic profiles in drug candidates.

Academic and Research Relevance

This compound serves as a versatile intermediate in medicinal chemistry. Key applications include:

- Enzyme inhibition : Piperidine derivatives are explored as inhibitors of targets like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), crucial for bacterial menaquinone biosynthesis.

- Chiral building blocks : The piperidine ring’s stereochemistry enables asymmetric synthesis of complex alkaloids and pharmaceuticals.

- Structure-activity relationship (SAR) studies : Modifications at the 2-position help elucidate how aryl substituents affect biological potency.

Recent work has optimized its synthesis to achieve >97% yield, underscoring its importance in scalable drug development. Additionally, its role in multicomponent reactions and cyclization strategies highlights its utility in constructing polyfunctional piperidines.

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-12-8-6-11(7-9-12)13-5-3-4-10-14-13;/h6-9,13-14H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARCFONFAOOIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-03-6 | |

| Record name | Piperidine, 2-(4-ethoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

The synthesis of 2-(4-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(4-Ethoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

- Analgesic Effects : Research indicates that derivatives of piperidine compounds can exert significant analgesic effects in animal models, suggesting potential applications in pain management .

- Psychotropic Properties : Piperidine derivatives are known to influence neurotransmitter systems, making them relevant in the development of antipsychotic medications. For instance, modifications to the piperidine structure can lead to compounds with improved efficacy against disorders such as schizophrenia .

Pain Management

The analgesic properties of 2-(4-Ethoxyphenyl)piperidine hydrochloride suggest its potential use in developing new pain relief medications. Studies have shown that similar piperidine derivatives can effectively alleviate pain in experimental models, indicating a promising avenue for clinical applications.

Neurological Disorders

Given its structural similarity to known psychoactive drugs, this compound may play a role in treating neurological conditions like Alzheimer's disease and other cognitive disorders. The modulation of cholinergic pathways through piperidine derivatives has been explored as a therapeutic strategy .

Case Studies and Research Findings

Several studies highlight the importance of piperidine derivatives, including this compound:

- A study published in the Chemistry and Pharmacology Bulletin demonstrated that specific modifications to piperidine structures could enhance their activity against various neurological targets .

- Another investigation focused on the synthesis of fluorinated piperidines, showing that these modifications could lead to compounds with improved pharmacokinetic properties and biological activities .

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways such as NF-κB and PI3K/Akt .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperidine hydrochloride derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of 2-(4-ethoxyphenyl)piperidine hydrochloride with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Bioactivity: The ethoxy group in 2-(4-ethoxyphenyl)piperidine HCl provides moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with fexofenadine HCl, which contains a polar carboxylic acid group, enhancing water solubility but reducing blood-brain barrier penetration . GZ-246B, a lobelane analog with bis-phenylethyl substituents, demonstrates potent inhibition of vesicular monoamine transporter-2 (VMAT2), highlighting how bulky aromatic groups enhance dopamine-related activity .

Structural Complexity and Toxicity :

- 4-(Diphenylmethoxy)piperidine HCl has a high molar mass (303.83 g/mol) due to its diphenylmethoxy group, but its safety data remain unclear . In contrast, 4-(4-chlorophenyl)-4-ethylpiperidine HCl (260.20 g/mol) lacks detailed pharmacological profiles despite its simpler structure .

Table 2: Pharmacological and Regulatory Insights

Biologische Aktivität

2-(4-Ethoxyphenyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

The compound features a piperidine ring substituted with a 4-ethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of acetylcholine receptors, particularly influencing acetylcholinesterase (AChE) activity.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of AChE, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that related piperidine derivatives can inhibit AChE with varying potencies, suggesting that this compound may also exhibit this property.

Anticholinesterase Activity

A study examining various piperidine derivatives found that modifications on the phenyl ring significantly affected AChE inhibition. The structure-activity relationship (SAR) indicated that the ethoxy group enhances the binding affinity to AChE, potentially leading to improved therapeutic effects against cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity

In addition to its neuropharmacological potential, some derivatives of piperidine compounds have demonstrated antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains, suggesting a broader spectrum of biological activity for this compound .

Case Studies

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Ethoxyphenyl)piperidine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Alkylation : Introducing the 4-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Cyclization : Forming the piperidine ring using reductive amination or ring-closing metathesis.

- Salt Formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt.

Critical parameters include solvent choice (e.g., anhydrous THF or dichloromethane), temperature control (±2°C), and reaction time optimization (12–24 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is essential for >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring saturation (e.g., δ 1.3–1.5 ppm for piperidine protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 240.16).

- X-ray Crystallography : Resolves stereochemistry and salt formation.

- HPLC-PDA : Quantifies purity (>98% by area normalization at 254 nm).

Cross-referencing with PubChem spectral libraries ensures accuracy .

Q. How do substituent modifications on the piperidine ring affect solubility and formulation stability?

- Methodological Answer : Substituents like ethoxy groups enhance aqueous solubility via hydrogen bonding, while aromatic rings may reduce it. Key considerations:

- Polarity : Hydrophilic substituents (e.g., -OH, -OCH) improve solubility in PBS (pH 7.4).

- Salt Form : Hydrochloride salts increase stability by reducing hygroscopicity.

- pH-Dependent Solubility : Use buffer systems (e.g., citrate-phosphate) to maintain solubility during in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-(4-Ethoxyphenyl)piperidine derivatives across experimental models?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Validate findings using orthogonal assays (e.g., FRET vs. radioligand binding for receptor affinity).

- Concentration Gradients : Test EC values across 3–5 log units to identify off-target effects.

- Cell Line Differences : Use isogenic cell lines (e.g., HEK293 vs. CHO) to isolate receptor expression impacts.

Cross-reference with EPA DSSTox data to rule out batch-specific impurities .

Q. What methodologies are recommended for SAR studies of this compound analogs?

- Methodological Answer :

- Systematic Substitution : Replace the ethoxy group with halogens (F, Cl) or methyl groups to assess steric/electronic effects.

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in serotonin or sigma receptors.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent contributions to binding affinity.

Validate predictions with in vitro binding assays (IC < 1 µM indicates high potency) .

Q. How can enantiomeric purity be optimized during synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation (≥90% enantiomeric excess).

- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.

- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.

Monitor racemization risks during salt formation by maintaining pH < 4 .

Q. What in vivo designs evaluate pharmacokinetics while minimizing interspecies variability?

- Methodological Answer :

- Dosing Regimens : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (F > 30% target).

- Toxicokinetics : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis.

- Allometric Scaling : Adjust doses between mice and rats using body surface area normalization.

Include negative controls (vehicle-only) and reference standards (e.g., propranolol for CNS penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.